(3-Methoxypropyl)[(5-methylfuran-2-yl)methyl]amine
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Overview
Description
(3-Methoxypropyl)[(5-methylfuran-2-yl)methyl]amine: is an organic compound with the molecular formula C10H17NO2 and a molecular weight of 183.25 g/mol . This compound is characterized by the presence of a methoxypropyl group and a methylfuran group attached to an amine functional group. It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methoxypropyl)[(5-methylfuran-2-yl)methyl]amine typically involves the reaction of 3-methoxypropylamine with 5-methylfurfural under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, are optimized to achieve high yields and purity .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the efficiency of the process. The use of advanced purification techniques, such as distillation and chromatography, ensures that the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
(3-Methoxypropyl)[(5-methylfuran-2-yl)methyl]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines with different degrees of hydrogenation .
Scientific Research Applications
(3-Methoxypropyl)[(5-methylfuran-2-yl)methyl]amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3-Methoxypropyl)[(5-methylfuran-2-yl)methyl]amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and electrostatic interactions with various biomolecules, influencing their function. The compound may also participate in enzymatic reactions, affecting metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
- (3-Methoxypropyl)[(5-methylfuran-2-yl)methyl]amine
- (3-Methoxypropyl)[(5-methylthiophen-2-yl)methyl]amine
- (3-Methoxypropyl)[(5-methylpyridin-2-yl)methyl]amine
Uniqueness
This compound is unique due to the presence of the furan ring, which imparts specific electronic and steric properties. This makes it distinct from similar compounds with thiophene or pyridine rings, which have different reactivity and applications.
Properties
Molecular Formula |
C10H17NO2 |
---|---|
Molecular Weight |
183.25 g/mol |
IUPAC Name |
3-methoxy-N-[(5-methylfuran-2-yl)methyl]propan-1-amine |
InChI |
InChI=1S/C10H17NO2/c1-9-4-5-10(13-9)8-11-6-3-7-12-2/h4-5,11H,3,6-8H2,1-2H3 |
InChI Key |
URCOJYXSEQKLOM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)CNCCCOC |
Origin of Product |
United States |
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